molecular formula C32H40Cl3N3Pd B8176957 CID 11607184

CID 11607184

Cat. No.: B8176957
M. Wt: 679.5 g/mol
InChI Key: NLVKLFBIRDNQHR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 11607184 is a chemical compound characterized by its distinct structural and analytical properties. Figure 1 in highlights its chemical structure, GC-MS chromatogram, and mass spectrum, which are critical for confirming its molecular identity and purity .

Properties

InChI

InChI=1S/C27H36N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,1-8H3;1-4H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVKLFBIRDNQHR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40Cl3N3Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions . Some of the common reactions include:

    Kumada-Tamao-Corriu coupling: Involves the reaction of an organomagnesium compound with an organic halide.

    Buchwald-Hartwig amination: Involves the formation of carbon-nitrogen bonds by coupling amines with aryl halides.

    Suzuki coupling: Involves the reaction of boronic acids with aryl halides.

    Negishi coupling: Involves the reaction of organozinc compounds with organic halides.

The major products formed from these reactions are typically biaryl compounds, amines, and other complex organic molecules .

Scientific Research Applications

The compound is extensively used in scientific research due to its catalytic properties . Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules through various cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 11607184, comparisons with structurally or functionally related compounds are essential. Below is a detailed analysis based on available data:

Structural Analogues

lists oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389), which share a macrocyclic lactone backbone.

Physicochemical Properties

A comparative analysis of key parameters is summarized in Table 1:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not specified C₃₃H₅₀O₈ C₃₄H₅₂O₈
Molecular Weight Not specified 586.74 g/mol 600.77 g/mol
Key Functional Groups Likely lactone Macrocyclic lactone, epoxide Methylated lactone, epoxide
Analytical Technique GC-MS, Vacuum distillation LC-MS, NMR LC-MS, NMR

Table 1: Comparative physicochemical properties of this compound and oscillatoxin derivatives .

This compound’s GC-MS profile (, Figure 1B–D) indicates a lower molecular complexity compared to oscillatoxins, which typically exhibit larger macrocyclic structures. This difference may influence solubility, bioavailability, and reactivity in biological systems.

Analytical Differentiation

demonstrates the utility of collision-induced dissociation (CID) in mass spectrometry to distinguish isomers like ginsenoside Rf and pseudoginsenoside F11. Applying similar principles, this compound’s fragmentation pattern (, Figure 1D) could differentiate it from analogues with subtle structural variations, such as methyl or hydroxyl group substitutions . For example, methylated derivatives (e.g., CID 185389) may exhibit distinct ion peaks due to increased stability of methylated fragments.

Research Findings and Implications

  • Analytical Challenges : this compound’s identification relies heavily on GC-MS and vacuum distillation, but complementary techniques like NMR or LC-MS (as in ) are needed for full structural validation .
  • Structural Optimization : Methylation or hydroxylation of this compound (as seen in CID 185389) could enhance bioactivity, aligning with strategies in for drug design .

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